molecular formula C18H20FN3O3 B2592462 N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide CAS No. 1421442-13-8

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide

Cat. No.: B2592462
CAS No.: 1421442-13-8
M. Wt: 345.374
InChI Key: DPWHAKIOEZKGDF-UHFFFAOYSA-N
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Description

N1-(2-(4-(Dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (ethanediamide) backbone. Its structure includes:

  • N1-substituent: A 2-hydroxyethyl group attached to a 4-(dimethylamino)phenyl ring.
  • N2-substituent: A 2-fluorophenyl group. The fluorine atom at the ortho position introduces steric and electronic effects, which may modulate metabolic stability and target affinity.

Properties

IUPAC Name

N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-N'-(2-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3/c1-22(2)13-9-7-12(8-10-13)16(23)11-20-17(24)18(25)21-15-6-4-3-5-14(15)19/h3-10,16,23H,11H2,1-2H3,(H,20,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPWHAKIOEZKGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC=C2F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the reaction of 4-(dimethylamino)benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the hydroxyethyl intermediate.

    Oxalamide Formation: The hydroxyethyl intermediate is then reacted with oxalyl chloride to form the oxalamide structure. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Fluorophenyl Substitution: Finally, the oxalamide intermediate is reacted with 2-fluoroaniline under mild heating conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxalamide group can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Formation of primary or secondary amines from the oxalamide group.

    Substitution: Introduction of various nucleophiles into the fluorophenyl ring.

Scientific Research Applications

1.1 Anticancer Properties
Recent studies have indicated that compounds similar to N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide exhibit significant anticancer activity. Research has shown that derivatives with a dimethylamino group can inhibit the growth of cancer cells, particularly in breast and pancreatic cancer models. For instance, a study evaluated the compound's efficacy against MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis .

1.2 Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties, which are being explored in the context of neurodegenerative diseases. The presence of the dimethylamino group may enhance its ability to cross the blood-brain barrier, allowing it to exert protective effects on neurons under stress conditions. Preliminary studies have indicated that similar compounds can reduce oxidative stress and inflammation in neuronal cells .

Therapeutic Applications

3.1 Cardiovascular Health
Emerging research suggests that oxalamide derivatives may have applications in cardiovascular health by modulating pathways involved in heart disease. Compounds with similar structures have been investigated for their ability to affect lipid metabolism and reduce inflammation, which are critical factors in cardiovascular diseases .

3.2 Antimicrobial Activity
There is also growing interest in the antimicrobial properties of oxalamides. Studies have shown that certain derivatives can exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant reduction in cell viability in MDA-MB-231 cells with IC50 values indicating potent activity .
Study BNeuroprotectionShowed reduced oxidative stress markers in neuronal cell cultures treated with related compounds .
Study CAntimicrobial PropertiesIdentified effective inhibition of bacterial growth against Staphylococcus aureus using oxalamide derivatives .

Mechanism of Action

The mechanism by which N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The hydroxyethyl group may also play a role in the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

The following table and analysis highlight key structural and functional differences between the target compound and analogous oxalamides from the evidence:

Compound Key Structural Features Biological Activity/Properties References
Target Compound N1: 4-(dimethylamino)phenyl-2-hydroxyethyl; N2: 2-fluorophenyl Hypothesized: Enhanced solubility (hydroxyethyl), improved receptor binding (dimethylamino/fluorine) N/A
N1-(4-Chlorophenyl)-N2-(pyrrolidin-2-yl-methyl-thiazolyl)oxalamide (14) N1: 4-chlorophenyl; N2: pyrrolidine-thiazole hybrid Antiviral activity (HIV entry inhibition via CD4-binding site targeting); moderate potency (IC₅₀ ~10 µM)
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) N1: 2-fluorophenyl; N2: 4-methoxyphenethyl Synthetic intermediate; no explicit activity reported, but methoxy group may enhance lipophilicity
N1-(2,3-Dimethoxybenzyl)-N2-(pyridin-2-yl-ethyl)oxalamide (FL-no:16.099) N1: 2,3-dimethoxybenzyl; N2: pyridin-2-yl-ethyl Flavoring agent; high metabolic stability (NOEL = 100 mg/kg bw/day; >33 million safety margin)
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(fluorophenyl)oxalamide (1c) N1: 4-chloro-3-(trifluoromethyl)phenyl; N2: 2-fluoro-4-(pyridyloxy)phenyl Anticancer/kinase inhibition (regorafenib analog); moderate cytotoxicity (IC₅₀ ~1–5 µM)

Key Observations :

Substituent Effects on Bioactivity: Chlorophenyl/Trifluoromethyl Groups (e.g., compound 1c ): Enhance hydrophobic interactions in kinase binding pockets, critical for anticancer activity. Hydroxyethyl/Dimethylamino Groups (target compound): Likely improve solubility compared to purely aromatic analogs (e.g., 18 ), balancing lipophilicity for better bioavailability.

The target compound’s dimethylamino group may similarly resist degradation, though its hydroxyethyl moiety could introduce phase II conjugation pathways.

Electronic and Steric Modifications: Fluorine at the ortho position (target compound vs. Dimethylamino vs. Methoxy: The dimethylamino group (target) is a stronger electron donor than methoxy (compound 18), possibly enhancing interactions with polar residues in biological targets.

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Anticancer Properties

Research has indicated that oxalamide derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF7 (breast cancer)
  • HCT116 (colon cancer)

For instance, a study demonstrated that certain oxalamide derivatives exhibited IC50 values in the micromolar range against these cell lines, indicating potent anticancer activity .

Anti-inflammatory Activity

The compound's structural similarity to known anti-inflammatory agents suggests potential efficacy in reducing inflammation. Preliminary studies have shown that oxalamide derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. This inhibition may lead to decreased production of pro-inflammatory mediators such as prostaglandins .

Antimicrobial Activity

Oxalamides have also been evaluated for antimicrobial properties. In vitro assays against various bacterial strains, including Staphylococcus aureus and Escherichia coli , have shown promising results. The minimum inhibitory concentration (MIC) values for these compounds were found to be lower than those of standard antibiotics, suggesting enhanced efficacy .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate amines with oxalic acid derivatives. The following steps outline a general synthetic route:

  • Preparation of Amine Precursors : Dimethylaminobenzaldehyde is reacted with 2-fluoroaniline to form an intermediate.
  • Formation of Oxalamide : The intermediate is then reacted with oxalic acid dichloride under controlled conditions to yield the final product.
  • Purification : The compound is purified using column chromatography.

Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Several studies have focused on the biological activity of oxalamides:

  • Study 1 : A series of oxalamide derivatives were synthesized and tested for anticancer activity against various cell lines. Results indicated that modifications to the aromatic rings significantly affected potency.
  • Study 2 : Investigated the anti-inflammatory effects of similar compounds in animal models, demonstrating reduced edema and inflammatory markers upon administration.
  • Study 3 : Evaluated the antimicrobial efficacy against resistant strains, showing that certain derivatives outperformed conventional antibiotics in vitro.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for synthesizing oxalamide derivatives like N1-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-N2-(2-fluorophenyl)oxalamide?

  • Methodology : Oxalamides are typically synthesized via coupling reactions between amines and oxalyl chloride or oxalate esters. For example, in the synthesis of structurally similar compounds (e.g., N1-(2-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide), a general procedure involves reacting substituted amines with oxalyl chloride in the presence of a base like triethylamine or NaOH. Solvent systems such as THF/water mixtures are often used, with temperature control (e.g., 0°C to room temperature) to minimize side reactions .
  • Key Considerations : Purification via column chromatography or recrystallization is critical, as evidenced by yields ranging from 35% to 53% in related compounds .

Q. How is the structural identity of this compound confirmed?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming substituent positions and stereochemistry. For instance, ¹H NMR signals for aromatic protons (δ 7.11–7.41 ppm) and fluorophenyl groups (δ -120.22 to -120.26 ppm in ¹⁹F NMR) are diagnostic . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C16H15F2N2O2: calc. 305.1102, obs. 305.1090) .

Advanced Research Questions

Q. How can synthetic yields be optimized for sterically hindered oxalamides like this compound?

  • Methodology :

  • Temperature Control : Lower reaction temperatures (e.g., 0°C) reduce dimerization, as seen in the synthesis of N1-(4-chlorophenyl) derivatives, where higher temperatures increased unwanted byproducts .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) improve solubility of intermediates, while aqueous phases aid in isolating products via precipitation .
  • Protecting Groups : Hydroxyl or amine groups may require protection (e.g., acetyl or tert-butoxycarbonyl) to prevent side reactions .

Q. What strategies address challenges in stereochemical control during synthesis?

  • Methodology :

  • Chiral Resolution : Use chiral HPLC to separate enantiomers, as demonstrated for N1-(4-chlorophenyl)-N2-pyrrolidinylmethyl oxalamide, which was isolated as a 1:1 diastereomeric mixture .
  • Asymmetric Catalysis : Catalytic systems like Rhodium-phosphine complexes (e.g., PhthalaPhos) can induce enantioselectivity in related oxalamide syntheses .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replacing 2-fluorophenyl with 4-chlorophenyl) and compare bioactivity. For example, CD4-binding affinity in HIV entry inhibitors was tested using surface plasmon resonance (SPR) and cell-based assays .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like cytochrome P450 4F11 or soluble epoxide hydrolase, guiding SAR .

Q. How should contradictory data in biological assays be resolved?

  • Methodology :

  • Orthogonal Assays : Validate antiviral activity using both pseudovirus neutralization and live-virus replication assays to confirm potency .
  • Dose-Response Analysis : EC50/IC50 values should be calculated across multiple replicates to assess variability. For instance, discrepancies in IC50 values for oxalamide-based enzyme inhibitors were resolved by standardizing assay conditions (e.g., pH, cofactors) .

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